molecular formula C16H19N3O3S B2757448 ethyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 1013795-84-0

ethyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2757448
CAS No.: 1013795-84-0
M. Wt: 333.41
InChI Key: IMRMOWCTCCTROS-UHFFFAOYSA-N
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Description

Ethyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a heterocyclic compound featuring a cyclopenta[b]thiophene core fused with a dihydro ring system. Its structure is further modified by a 1,3-dimethylpyrazole carboxamide substituent at the 2-position and an ethyl carboxylate group at the 3-position. This compound is synthesized via multistep reactions involving 1,4-dioxane, triethylamine, and reagents such as malononitrile or ethyl cyanoacetate, followed by cyclization and functionalization steps . Its crystallographic properties, including hydrogen bonding patterns and molecular packing, have likely been analyzed using tools like SHELX for refinement and ORTEP-III for visualization .

Properties

IUPAC Name

ethyl 2-[(2,5-dimethylpyrazole-3-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-4-22-16(21)13-10-6-5-7-12(10)23-15(13)17-14(20)11-8-9(2)18-19(11)3/h8H,4-7H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRMOWCTCCTROS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=NN3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C20H29N4O3SC_{20}H_{29}N_4O_3S and molecular weight of 441.0 g/mol. The structural features include a pyrazole moiety and a cyclopentathiophene structure, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC20H29N4O3S
Molecular Weight441.0 g/mol
CAS Number1330300-99-6

The biological activity of this compound is largely attributed to the presence of the pyrazole and cyclopentathiophene moieties. Pyrazoles are known for their versatility in medicinal chemistry, often acting as scaffolds for the development of anti-inflammatory, analgesic, and antimicrobial agents. The specific mechanisms often involve inhibition of cyclooxygenases (COX), modulation of inflammatory pathways, and interaction with various receptors.

Anti-inflammatory Activity

Numerous studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds derived from pyrazole have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In a study comparing various derivatives, some exhibited up to 85% inhibition at concentrations as low as 10 µM when benchmarked against standard drugs like dexamethasone .

Antimicrobial Properties

The antimicrobial efficacy of pyrazole derivatives has also been documented. A series of synthesized compounds showed promising results against various bacterial strains including E. coli and S. aureus. The presence of specific functional groups within the pyrazole structure was found to enhance antimicrobial activity significantly .

Anticancer Activity

Research has indicated that certain pyrazole derivatives possess anticancer properties by targeting specific pathways involved in tumor growth and metastasis. For example, compounds with structural similarities to this compound have been shown to inhibit cancer cell proliferation in vitro .

Case Studies

  • Anti-inflammatory Study : A study conducted on a series of pyrazole derivatives demonstrated that specific modifications to the structure could lead to enhanced COX-2 inhibitory activity. Compounds with IC50 values comparable to celecoxib were identified, indicating strong potential for development as anti-inflammatory agents .
  • Antimicrobial Evaluation : In vitro tests on synthesized pyrazole derivatives revealed significant antibacterial activity against Klebsiella pneumoniae and Pseudomonas aeruginosa. The most effective compounds were noted for their ability to disrupt bacterial cell wall synthesis .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Recent studies have indicated that derivatives of pyrazole compounds, including ethyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, exhibit promising antitumor activity. For instance, a series of synthesized pyrazole derivatives were tested for their ability to inhibit tumor cell growth, showing varying degrees of effectiveness against different cancer cell lines . The compound's structure allows it to interact with biological targets involved in cancer proliferation.

Antimicrobial Properties
The compound's pyrazole moiety has been linked to antimicrobial activities. Research has demonstrated that certain pyrazole derivatives possess significant antibacterial and antifungal properties. This makes them potential candidates for developing new antimicrobial agents . The mechanism often involves the inhibition of specific enzymes or disruption of cellular processes in pathogens.

Anti-inflammatory Effects
Pyrazole compounds are also recognized for their anti-inflammatory properties. This compound may contribute to reducing inflammation through various pathways, including the inhibition of cyclooxygenase enzymes . This characteristic is particularly valuable in treating conditions such as arthritis and other inflammatory diseases.

Material Science

Nonlinear Optical Properties
Recent investigations into the optical properties of this compound have highlighted its potential as a nonlinear optical material. Studies have shown that this compound can be utilized in the development of advanced optical devices due to its favorable nonlinear optical characteristics . These properties are essential for applications in telecommunications and laser technologies.

Synthesis and Characterization

The synthesis of this compound involves several steps that include the formation of the pyrazole ring and subsequent functionalization to enhance its biological activity. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound .

Case Studies

Study Findings Implications
Synthesis and Antitumor Activity Demonstrated significant inhibition of tumor cell lines by pyrazole derivativesPotential for new cancer therapies
Antimicrobial Activity Showed effective inhibition against various bacterial strainsDevelopment of new antibiotics
Nonlinear Optical Properties Exhibited strong nonlinear optical responsesApplications in photonic devices

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s structure allows modular substitution, enabling tuning of electronic properties for applications in organic electronics or medicinal chemistry.
  • Crystallographic Utility : Tools like SHELX and ORTEP-III have been critical in resolving its complex hydrogen bonding and steric effects, providing a blueprint for analyzing similar fused-ring systems .

Q & A

Basic: What are the common synthetic routes for preparing ethyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step protocols, such as cyclocondensation reactions and amide coupling. For the thiophene core, cyclization of dihydrocyclopenta[b]thiophene precursors under reflux with catalysts like acetic anhydride or H2SO4 is common. The pyrazole carboxamide group is introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the cyclopenta[b]thiophene-3-carboxylate intermediate and 1,3-dimethyl-1H-pyrazole-5-carboxylic acid. Reaction optimization should include monitoring by TLC and purification via column chromatography .

Basic: How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:
Purity is assessed using HPLC (C18 column, gradient elution with acetonitrile/water) to confirm ≥95% purity. Structural validation requires:

  • 1H/13C NMR to confirm substituent positions (e.g., cyclopenta[b]thiophene protons at δ 2.5–3.5 ppm and pyrazole methyl groups at δ 2.1–2.3 ppm).
  • High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., C17H20N3O3S, expected [M+H]+: 346.1225).
  • IR spectroscopy to detect functional groups (amide C=O stretch ~1650 cm⁻¹, ester C=O ~1720 cm⁻¹) .

Advanced: What strategies are recommended for resolving contradictory biological activity data in SAR studies of this compound?

Methodological Answer:
Contradictions in structure-activity relationships (SAR) may arise from assay variability or off-target interactions. Mitigation strategies include:

  • Dose-response curves across multiple assays (e.g., enzymatic vs. cell-based) to confirm potency trends.
  • Computational docking (AutoDock Vina, Schrödinger Suite) to predict binding modes with target proteins, identifying critical interactions (e.g., hydrogen bonding with the pyrazole carboxamide).
  • Metabolic stability assays (e.g., liver microsomes) to rule out pharmacokinetic confounding factors .

Advanced: How can researchers optimize reaction yields for large-scale synthesis while maintaining regioselectivity?

Methodological Answer:
Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading). For example:

FactorRange TestedOptimal Value
Temperature60–100°C80°C
SolventDMF, THF, DCMDMF
Catalyst (EDC)1.0–2.5 eq1.8 eq

Validation via response surface methodology (RSM) ensures robustness. Scale-up should employ continuous-flow reactors to enhance mixing and heat transfer, reducing side reactions .

Advanced: What computational methods are effective in predicting the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations (GROMACS/AMBER): Simulate binding stability over 100 ns trajectories, analyzing RMSD and hydrogen bond occupancy.
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes upon structural modifications (e.g., methyl group addition to the pyrazole).
  • Pharmacophore Modeling (MOE, Phase): Identify essential features (e.g., hydrogen bond acceptors in the carboxamide group) for target engagement .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Use fume hoods and PPE (nitrile gloves, lab coats) due to potential irritancy of thiophene/pyrazole derivatives.
  • Waste disposal : Neutralize reaction byproducts (e.g., HCl from coupling reactions) with 10% NaHCO3 before disposal.
  • Emergency procedures : Spill containment with vermiculite and ethanol rinses for skin contact, as per OSHA guidelines .

Advanced: How can researchers design experiments to study the compound’s stability under physiological conditions?

Methodological Answer:

  • pH stability : Incubate the compound in buffers (pH 2.0–7.4) at 37°C for 24–72 hours, analyzing degradation via LC-MS.
  • Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.
  • Light sensitivity : Expose to UV-Vis light (λ = 254–365 nm) and monitor photodegradation products .

Advanced: What statistical approaches are recommended for analyzing contradictory data in pharmacokinetic studies?

Methodological Answer:

  • Multivariate ANOVA to identify confounding variables (e.g., animal strain differences in bioavailability).
  • Bland-Altman plots to assess assay reproducibility.
  • Bayesian hierarchical modeling to integrate data from disparate studies (e.g., in vitro vs. in vivo clearance rates) .

Basic: What spectroscopic techniques are essential for characterizing intermediates during synthesis?

Methodological Answer:

  • FTIR : Monitor carbonyl formation (e.g., ester at ~1720 cm⁻¹) in real-time.
  • NMR (DEPT-135) : Differentiate CH2 groups in the dihydrocyclopenta[b]thiophene ring (δ 2.7–3.1 ppm).
  • UV-Vis : Track conjugation changes (e.g., λmax shifts from 280 nm to 320 nm upon cyclization) .

Advanced: How can researchers leverage hybrid computational-experimental workflows to accelerate SAR studies?

Methodological Answer:

  • Virtual screening of derivative libraries (e.g., replacing the ethyl ester with methyl or benzyl groups) followed by parallel synthesis.
  • Feedback loops : Use experimental IC50 data to refine machine learning models (e.g., random forest regression) for activity prediction.
  • Crystallography : Solve co-crystal structures with target proteins (e.g., kinases) to validate docking poses .

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